molecular formula C12H9BrF3NO2 B1414079 Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate CAS No. 1805585-51-6

Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate

Cat. No. B1414079
CAS RN: 1805585-51-6
M. Wt: 336.1 g/mol
InChI Key: VVRCDAIGYDZFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate (EBCT) is an organic compound that has been studied for its various properties and applications. It is a brominated derivative of 2-cyano-5-(trifluoromethyl)phenylacetic acid and has been used as a reagent in a variety of organic synthesis reactions. It has also been studied for its potential applications in medicine, biochemistry, and other scientific fields.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate has been used as a reagent in a variety of organic synthesis reactions. It has also been studied for its potential applications in medicine, biochemistry, and other scientific fields. For example, it has been used as a catalyst in the synthesis of various heterocyclic compounds, such as thiazoles and oxazoles. It has also been used in the synthesis of various peptides and peptidomimetics. In addition, Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate has been studied for its potential applications in the fields of drug delivery and drug discovery.

Mechanism of Action

Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate acts as a catalyst in organic synthesis reactions by activating the substrates and increasing the rate of reaction. It is believed that the bromine atom present in the molecule is responsible for this catalytic activity. The bromine atom is believed to interact with the substrate molecules, inducing a conformational change that increases the rate of reaction.
Biochemical and Physiological Effects
Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate has been studied for its potential applications in medicine, biochemistry, and other scientific fields. It has been found to be non-toxic and non-carcinogenic, making it a safe and effective reagent for use in laboratory experiments. In addition, Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate has been found to have anti-inflammatory and anti-oxidant properties, making it a potential treatment option for various diseases.

Advantages and Limitations for Lab Experiments

The use of Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate in laboratory experiments has several advantages. It is a simple, efficient, and cost-effective reagent for use in organic synthesis reactions. In addition, it is non-toxic and non-carcinogenic, making it a safe and effective reagent for use in laboratory experiments. However, the use of Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate in laboratory experiments is limited by its low solubility in water.

Future Directions

The potential applications of Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate are far-reaching and it is likely that future research will continue to uncover new and exciting applications for this compound. Potential future directions for Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate include its use as a drug delivery system, a catalyst for the synthesis of various heterocyclic compounds, and a potential treatment option for various diseases. In addition, further research may be conducted to explore the biochemical and physiological effects of Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate and to develop more efficient methods of synthesizing this compound.

properties

IUPAC Name

ethyl 2-[2-bromo-4-cyano-5-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF3NO2/c1-2-19-11(18)5-7-3-9(12(14,15)16)8(6-17)4-10(7)13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRCDAIGYDZFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1Br)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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